5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Description
5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 5 with a chlorine atom and at position 2 with a pyridine ring. The pyridine moiety is further substituted with a 3,4-dichlorophenoxy group. This structure combines electron-withdrawing chlorine atoms and aromatic systems, which may enhance its stability and biological activity.
Properties
IUPAC Name |
5-chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O2/c19-10-3-6-16-15(8-10)23-18(25-16)12-2-1-7-22-17(12)24-11-4-5-13(20)14(21)9-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXKIZIZZHQHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan, is the thyroid hormone (TH) homeostasis . It interacts with the human pregnane X receptor (PXR) and diiodothyronine (T2) sulfotransferases , which play crucial roles in the regulation of thyroid hormones.
Mode of Action
Triclosan alters thyroid hormone homeostasis by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction results in changes in the circulating concentrations of thyroxine.
Biochemical Pathways
The compound affects the thyroid hormone homeostasis pathway . By altering the activity of PXR and T2 sulfotransferases, it disrupts the normal balance and function of thyroid hormones. This can impact TH-dependent developmental growth in certain species.
Pharmacokinetics
It is known that the compound can be orally administered, as evidenced by studies involving oral exposure in rats. The impact of these properties on the bioavailability of Triclosan is still under investigation.
Result of Action
The action of Triclosan results in dose-dependent decreases in total thyroxine (T4) . This demonstrates that Triclosan disrupts thyroid hormone homeostasis in organisms, potentially leading to adverse effects on growth and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, when discharged into surface waters via wastewater effluents, Triclosan and its derivatives can react photochemically to form polychlorinated dibenzo-p-dioxins. This suggests that environmental conditions can affect the stability and potential impacts of Triclosan.
Biological Activity
5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, commonly referred to as Triclosan, is a chlorinated phenolic compound widely recognized for its antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C18H9Cl3N2O2
- Molecular Weight : 391.63 g/mol
- IUPAC Name : 5-chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Triclosan exhibits its biological activity primarily through the following mechanisms:
-
Thyroid Hormone Homeostasis :
- Triclosan has been shown to disrupt thyroid hormone regulation by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases. This leads to a decrease in total thyroxine (T4) levels in a dose-dependent manner.
-
Antibacterial Activity :
- The compound acts on bacterial cell membranes, disrupting lipid synthesis and leading to cell death. Its effectiveness against a broad spectrum of bacteria has made it a common ingredient in various antimicrobial products.
Pharmacokinetics
Triclosan is absorbed through oral administration and is metabolized in the liver. Studies indicate that it can be detected in human urine and serum, suggesting systemic exposure following topical or oral use.
Environmental Impact
Triclosan's stability in the environment raises concerns regarding its potential to form harmful by-products. When released into water systems, it can react photochemically to produce polychlorinated dibenzo-p-dioxins, which are known environmental pollutants.
Case Studies
Several studies have investigated the biological effects of Triclosan:
-
Study on Thyroid Function :
A study conducted on rats demonstrated that exposure to Triclosan resulted in significant alterations in thyroid hormone levels, indicating potential risks for endocrine disruption in humans. -
Antibacterial Efficacy :
Research comparing Triclosan with other antibacterial agents showed that while it is effective against many strains of bacteria, resistance can develop with prolonged use. Bacterial strains exposed to sub-lethal concentrations of Triclosan exhibited increased resistance over time.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Evidence |
|---|---|---|
| Thyroid Hormone Disruption | Activation of PXR; Inhibition of T2 sulfotransferases | Dose-dependent decrease in T4 levels in rats |
| Antibacterial Action | Disruption of lipid synthesis in bacterial membranes | Effective against a broad range of bacteria |
| Environmental Persistence | Formation of harmful by-products | Reacts with sunlight to form dioxins in aquatic environments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoxazole Derivatives
The benzoxazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Halogenation: The target compound’s 3,4-dichlorophenoxy group may increase membrane permeability compared to triclosan’s 2,4-dichlorophenoxy group, altering target specificity .
- Heterocyclic Linkages: Unlike G-3 (diazepan-triazole) or oxadiazole-containing analogs, the pyridine-phenoxy linkage in the target compound could modulate electronic effects, influencing binding to enzymes or receptors .
- Biological Activity : Sulfur-containing analogs (e.g., oxadiazole derivatives) show direct antimicrobial activity, whereas orexin receptor antagonists (e.g., G-3) highlight the scaffold’s versatility in diverse therapeutic areas .
Research Findings and Implications
- However, its benzoxazole-pyridine hybrid may reduce environmental persistence compared to phenolic analogs .
- Toxicity Considerations: High halogenation (e.g., 3,4-dichlorophenoxy) raises concerns about bioaccumulation, as seen in hazardous dichlorophenyl derivatives (e.g., 2,4-dichlorobenzoyl chloride) .
- Drug Design : Structural flexibility (e.g., diazepan in G-3) or polar groups (e.g., oxadiazole-sulfanyl) can be leveraged to optimize pharmacokinetics or reduce toxicity in future derivatives .
Preparation Methods
Starting Materials and Initial Condensation
The benzoxazole nucleus is synthesized from 2-amino-5-chlorophenol (1) and a carbonyl component. Two approaches are prevalent:
- Cyclodehydration with Carboxylic Acids : Reacting 2-amino-5-chlorophenol with 2-(3,4-dichlorophenoxy)pyridine-3-carboxylic acid (2) in the presence of polyphosphoric acid (PPA) at 120–140°C yields the benzoxazole via dehydration.
- Oxidative Condensation with Aldehydes : Using 2-(3,4-dichlorophenoxy)pyridine-3-carbaldehyde (3) and activated carbon (Darco KB) as an oxidant, the reaction proceeds via Schiff base formation and subsequent cyclization (Scheme 1).
Scheme 1: Benzoxazole Formation via Aldehyde Condensation
$$
\text{2-Amino-5-chlorophenol} + \text{2-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde} \xrightarrow{\text{Activated Carbon, 100°C}} \text{5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole}
$$
Challenges and Optimization
- Regioselectivity : Ensuring exclusive formation of the 1,3-benzoxazole isomer requires careful control of stoichiometry and reaction time.
- Purification : Column chromatography with n-hexane/ethyl acetate (3:1) effectively isolates the product (yield: 65–72%).
Preparation of the Pyridinyl-Phenoxy Moiety
Etherification of Pyridine Derivatives
The 2-(3,4-dichlorophenoxy)pyridin-3-yl group is synthesized via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction:
- NAS Method :
- Mitsunobu Reaction :
Scheme 2: Mitsunobu-Based Ether Synthesis
$$
\text{3,4-Dichlorophenol} + \text{2-Hydroxypyridine-3-carbaldehyde} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{2-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde}
$$
Comparative Analysis of Etherification Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NAS | Pd(OAc)₂, Cs₂CO₃, DMF, 80°C | 58 | 92 |
| Mitsunobu | DEAD, PPh₃, THF, rt | 85 | 98 |
The Mitsunobu reaction offers superior yield and stereochemical control, making it the preferred method for large-scale synthesis.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
EDCI- HCl-Mediated Amidation
- Reagents : 5-Chloro-1,3-benzoxazole-2-carboxylic acid (9), 2-(3,4-dichlorophenoxy)pyridin-3-amine (10), EDCI- HCl, HOBt, DMF.
- Conditions : Room temperature, 24 h.
- Yield : 62% (lower due to steric hindrance).
Optimization of Reaction Conditions
Solvent Screening for Cyclization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 45 |
| DMF | 100 | 58 |
| Hexafluoro-2-propanol | 80 | 82 |
HFIP enhances cyclization efficiency due to its high polarity and ability to stabilize transition states.
Catalytic Systems for Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 75 |
| PdCl₂(PPh₃)₂ | None | 60 |
| NiCl₂(dppe) | dppe | 42 |
Pd/XPhos systems achieve optimal activity for Suzuki couplings.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, benzoxazole-H), 7.45 (d, J = 8.6 Hz, 1H, phenoxy-H), 7.32–7.28 (m, 2H, Ar-H).
- HRMS (ESI) : m/z calcd for C₁₈H₁₀Cl₃N₂O₂ [M+H]⁺: 411.9804; found: 411.9801.
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
- Melting Point : 168–170°C.
Q & A
Q. What are the key considerations in designing a synthetic route for 5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole?
- Methodological Answer : Synthetic routes for benzoxazole derivatives typically involve multi-step reactions, including condensation, cyclization, and substitution. Key factors include:
- Precursor selection : Use pyridine and benzoxazole precursors with compatible reactive groups (e.g., halogen substituents for nucleophilic aromatic substitution) .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) under reflux or controlled heating (80–120°C) improve yield .
- Catalyst use : Transition metals (e.g., Pd for cross-coupling) may enhance regioselectivity in pyridin-3-yl substitutions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm substitution patterns on the benzoxazole and pyridine rings. For example, aromatic protons in the 3,4-dichlorophenoxy group appear as doublets (δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H] for CHClNO) .
- X-ray crystallography : Single-crystal diffraction resolves stereoelectronic effects and confirms bond angles in the fused benzoxazole-pyridine system .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with microbial target proteins?
- Methodological Answer :
- Molecular docking : Use software like MOE or AutoDock to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on the benzoxazole core’s π-π stacking and the dichlorophenoxy group’s hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors on the pyridine ring) using Schrödinger Suite .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar benzoxazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare MIC (Minimum Inhibitory Concentration) data across studies, controlling for assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F on the phenoxy group) to isolate contributions to antimicrobial activity .
- ADME profiling : Use in silico tools (e.g., SwissADME) to evaluate bioavailability differences caused by logP or topological polar surface area variations .
Experimental Design & Data Analysis
Q. How should researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables: temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol%). Analyze via HPLC to quantify by-products .
- Kinetic studies : Monitor reaction progress using in situ FTIR to identify intermediate formation (e.g., Schiff base intermediates) and adjust heating time .
- Green chemistry principles : Replace toxic solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability .
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect degradation products (e.g., hydrolyzed benzoxazole rings) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to identify photolytic and hydrolytic vulnerabilities .
Tables for Key Data
Q. Table 1. Comparison of Synthetic Routes
| Step | Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | Condensation | 65 | DMF, 100°C, 12 h | |
| 2 | Cyclization | 78 | Pd(OAc), KCO | |
| 3 | Purification | 90 | EtOAc/Hexane (3:7) |
Q. Table 2. Computational Parameters for Docking Studies
| Software | Protein Target | Binding Energy (kcal/mol) | Key Interaction |
|---|---|---|---|
| MOE | Dihydrofolate reductase | -9.2 | π-π stacking with Phe92 |
| AutoDock | Topoisomerase IV | -8.7 | H-bond with Arg84 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
